molecular formula C20H17ClN2O3S2 B2568640 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide CAS No. 954013-98-0

2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide

Cat. No.: B2568640
CAS No.: 954013-98-0
M. Wt: 432.94
InChI Key: QHSPZQRXYMTFAQ-UHFFFAOYSA-N
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Description

This compound is a synthetic small molecule featuring a thiazole core substituted with a (4-chlorobenzyl)thio group at position 2 and an acetamide-linked 2,3-dihydrobenzo[b][1,4]dioxin moiety at position 2. Its structural complexity arises from the integration of heterocyclic systems (thiazole and benzodioxin) and a sulfur-containing side chain, which collectively influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

2-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O3S2/c21-14-3-1-13(2-4-14)11-27-20-23-16(12-28-20)10-19(24)22-15-5-6-17-18(9-15)26-8-7-25-17/h1-6,9,12H,7-8,10-11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHSPZQRXYMTFAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CC3=CSC(=N3)SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reported Biological Activity Reference
2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide Thiazole (4-Chlorobenzyl)thio, benzodioxin-linked acetamide ~445.93* Not explicitly reported (inferred kinase inhibition) N/A
N-(2-(Cyclopentylamino)-5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)thiazol-4-yl)acetamide (17a) Thiazole Cyclopentylamino, benzodioxin-linked carbonyl ~457.52* CDK9 inhibition (IC₅₀ = 0.12 µM)
2-(3-Oxo-2,3-dihydro-benzo[b][1,4]thiazin-4-yl)acetamide 1,4-Thiazine Acetamide, benzothiazinone ~250.30* Precursor for antimicrobial derivatives

*Calculated using PubChem’s molecular weight calculator.

Key Observations:

Thiazole vs. Thiazine Core: The thiazole core in the target compound and 17a provides a planar, aromatic system conducive to ATP-binding pocket interactions in kinases.

Substituent Effects: The 4-chlorobenzylthio group in the target compound increases steric bulk and hydrophobicity compared to 17a’s cyclopentylamino group, which may enhance selectivity for kinases with larger hydrophobic pockets. The benzodioxin-linked acetamide in both the target compound and 17a suggests a shared pharmacophore for targeting cyclin-dependent kinases (CDKs), though 17a’s carbonyl group (vs. the target’s thioether) may alter hydrogen-bonding patterns .

Research Findings and Mechanistic Insights

  • The 4-chlorobenzylthio group may improve binding to CDK9’s allosteric site via hydrophobic interactions, though its larger size could reduce selectivity compared to 17a’s compact cyclopentylamino group .
  • Metabolic Stability : The thioether linkage in the target compound is more metabolically stable than sulfonamide or ester analogs, as seen in related thiazole derivatives .
  • Antimicrobial Potential: Unlike the thiazine-based acetamide (), the target compound lacks the 3-oxo group critical for inhibiting bacterial folate pathways, suggesting divergent therapeutic applications .

Q & A

Q. What are the optimal synthetic routes for synthesizing 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide?

Methodological Answer: The synthesis typically involves multi-step reactions, including thioether formation and acetamide coupling. A common approach is:

Thiazole Core Formation : React 4-chlorobenzyl mercaptan with 2-bromo-thiazole derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether linkage .

Acetamide Coupling : Use carbodiimide-mediated coupling (e.g., EDC/HOBt) between the thiazole-thioether intermediate and 2,3-dihydrobenzo[b][1,4]dioxin-6-amine.

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization.

Q. Critical Parameters :

  • Reaction temperature (60–80°C for thioether formation).
  • Solvent choice (polar aprotic solvents enhance coupling efficiency).
  • Catalytic acid (e.g., glacial acetic acid) in condensation steps .

Table 1 : Synthetic Optimization Variables

StepKey VariablesOptimal Conditions
ThioetherBase (K₂CO₃), solvent (DMF)70°C, 12 hrs, N₂ atmosphere
CouplingCoupling agent (EDC), solventRT, 24 hrs, anhydrous DCM

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm thiazole ring protons (δ 7.2–8.1 ppm), acetamide carbonyl (δ 165–170 ppm), and dihydrodioxin aromatic protons (δ 6.5–7.0 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the dihydrodioxin moiety.
  • Mass Spectrometry (HRMS) : Validate molecular ion peak (e.g., [M+H]⁺ at m/z 489.55) .
  • HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water gradient, UV detection at 254 nm) .

Data Interpretation Tip : Compare experimental spectra with computational predictions (e.g., ChemDraw or Gaussian) to resolve ambiguities in stereochemistry .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

Methodological Answer:

  • Antimicrobial Screening :
    • MIC Assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .
  • Anticancer Activity :
    • MTT Assay : Evaluate cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .
  • Enzyme Inhibition :
    • Kinase/Protease Assays : Use fluorogenic substrates (e.g., ATPase-Glo™ for kinase profiling) .

Table 2 : Example Bioactivity Data (Hypothetical)

Assay TypeTargetResult (IC₅₀/MIC)
Anticancer (MTT)HeLa12.5 µM
AntimicrobialS. aureus8 µg/mL

Advanced Research Questions

Q. How can computational methods predict reactivity or optimize synthesis pathways?

Methodological Answer:

  • Reaction Path Search : Use density functional theory (DFT) to model transition states and intermediates (e.g., Gaussian or ORCA software) .
  • Machine Learning (ML) : Train models on existing reaction databases (e.g., Reaxys) to predict optimal solvents/catalysts.
  • ICReDD Workflow : Combine quantum chemistry (e.g., reaction barrier calculations) with experimental feedback loops to narrow conditions (e.g., solvent polarity, temperature) .

Case Study : DFT-guided optimization reduced side-product formation by 30% in thioether synthesis .

Q. How to apply Design of Experiments (DoE) for reaction optimization?

Methodological Answer:

  • Factorial Design : Screen variables (temperature, catalyst loading, solvent ratio) using a 2³ factorial matrix .
  • Response Surface Methodology (RSM) : Optimize yield and purity via central composite design (CCD).
  • Critical Factors :
    • Catalyst : 5–10 mol% of EDC.
    • Solvent : Dichloromethane (DCM) vs. THF for coupling efficiency.

Q. Example DoE Table :

RunTemp (°C)Catalyst (mol%)SolventYield (%)
1255DCM72
24010THF68

Statistical Analysis : ANOVA identifies solvent choice as the most significant factor (p < 0.05) .

Q. How to resolve contradictory biological activity data across studies?

Methodological Answer:

  • Meta-Analysis : Compare assay conditions (e.g., cell line passage number, serum concentration) .
  • Dose-Response Replication : Repeat assays with standardized protocols (e.g., CLSI for antimicrobial tests) .
  • Structural-Activity Analysis : Use QSAR models to identify substituents (e.g., 4-chlorobenzyl vs. 4-methoxy) impacting activity .

Case Example : Discrepancies in IC₅₀ values for anticancer activity were traced to differences in cell culture media (RPMI vs. DMEM) .

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